molecular formula C20H41N3O3 B3068745 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate CAS No. 799246-95-0

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate

Cat. No.: B3068745
CAS No.: 799246-95-0
M. Wt: 371.6 g/mol
InChI Key: XGGDBJWDVICTAM-UHFFFAOYSA-O
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Description

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate is a quaternary ammonium salt featuring a 16-carbon alkyl chain (hexadecyl) at the 1-position and a methyl group at the 3-position of the imidazolium ring, paired with a nitrate counterion. The hexadecyl chain contributes to lipophilicity, enhancing membrane interaction, while the nitrate anion may improve solubility compared to halide counterparts .

Properties

IUPAC Name

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3)4/h18-19H,3-17,20H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGDBJWDVICTAM-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60823439
Record name 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799246-95-0
Record name 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate typically involves the alkylation of imidazole with a long-chain alkyl halide, followed by anion exchange to introduce the nitrate anion. The reaction conditions often include:

    Alkylation: Imidazole is reacted with 1-bromohexadecane in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete alkylation.

    Anion Exchange: The resulting 1-hexadecyl-3-methylimidazolium bromide is then subjected to anion exchange using a nitrate salt, such as silver nitrate, to replace the bromide anion with a nitrate anion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and column chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Thermal Decomposition and Stability

[C₁₆mim]NO₃ exhibits moderate thermal stability, with decomposition onset temperatures (T₀ₙₛₑₜ) ranging between 200–250°C under inert conditions. Key findings include:

Parameter Value Conditions Source
T₀ₙₛₑₜ (N₂ atmosphere)220°CHeating rate: 10°C/min
Major decomposition productsImidazole derivatives, NOₓ gasesTGA-MS analysis
  • The long alkyl chain enhances thermal stability compared to shorter-chain analogs (e.g., [C₄mim]NO₃ decomposes at ~180°C) due to increased hydrophobic interactions .

  • Nitrate anions contribute to lower thermal stability than halides (e.g., [C₁₆mim]Cl decomposes at ~300°C) .

Anion Exchange Reactions

The nitrate anion in [C₁₆mim]NO₃ undergoes facile exchange with other anions, enabling synthesis of derivatives:

Reaction Reagents/Conditions Products Applications
Nitrate → HexafluorophosphateKPF₆ in aqueous/organic solvent[C₁₆mim]PF₆Ionic liquid gels
Nitrate → Bis(trifluoromethanesulfonyl)imideLiNTf₂, room temperature[C₁₆mim]NTf₂High-temperature electrolytes
Nitrate → BromideAgBr, methanol[C₁₆mim]BrAntimicrobial agents
  • Anion exchange efficiency depends on counterion solubility and reaction medium polarity .

  • [C₁₆mim]⁺’s hydrophobicity drives phase separation during exchange, simplifying purification .

Redox Reactivity

The imidazolium ring participates in redox processes:

Oxidation

  • Reagents : KMnO₄ (acidic conditions), H₂O₂

  • Products : Imidazolone derivatives via C2–H bond oxidation .

  • Mechanism : Radical-mediated pathways dominate, confirmed by ESR studies .

Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Products : Saturated imidazolidinium species (limited yield due to steric hindrance from the hexadecyl chain) .

Interactions in Complex Systems

[C₁₆mim]NO₃ modulates reactivity in multi-component systems:

  • Polymer Blends : Acts as a plasticizer in poly(ethylene oxide) blends, reducing glass transition temperature (T₉) by 15–20°C .

  • Gelation : Forms thermoreversible gels with phosphonium ILs (e.g., [P₆₆₆₁₄]Cl) at 5–10 wt%, driven by van der Waals interactions between alkyl chains .

Comparative Reactivity with Analogues

Property [C₁₆mim]NO₃[C₁₆mim]Cl[C₁₆mim]PF₆
Anion exchange rateFastModerateSlow
Thermal stabilityModerate (220°C)High (300°C)High (320°C)
Solubility in waterLowVery lowInsoluble

Scientific Research Applications

Green Chemistry

Replacement for Conventional Solvents

HdmimNO3 is proposed as a sustainable alternative to traditional organic solvents and volatile organic compounds (VOCs). Its low volatility and non-flammability make it suitable for processes requiring safe handling and reduced environmental impact. Studies have demonstrated its effectiveness in facilitating chemical reactions while minimizing hazardous waste .

Case Study: Catalytic Reactions

Research has shown that HdmimNO3 can act as a solvent for various catalytic reactions, enhancing reaction rates and yields. For instance, it has been utilized in the synthesis of biodiesel from triglycerides, where it improved the efficiency of transesterification reactions . The ionic liquid's ability to solubilize reactants while stabilizing catalysts is critical in these applications.

Polymer Science

Thermo-Mechanical Properties

In polymer blends, HdmimNO3 serves as a plasticizer and dispersant. Its incorporation into polymer matrices improves thermal stability and mechanical properties. For example, blends of styrene-ethylene-butylene-styrene (SEBS) with HdmimNO3 have shown enhanced flexibility and durability compared to pure polymers .

Antibacterial Properties

HdmimNO3 has also been explored for its antimicrobial properties. When integrated into polymer films, it exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes, leading to cell death, making it a promising candidate for medical applications .

PropertyPure PolymerPolymer + HdmimNO3
Thermal Stability (°C)200220
Flexibility IndexLowHigh
Antibacterial ActivityNoneSignificant

Enhanced Oil Recovery

Surfactant Properties

HdmimNO3 exhibits excellent surfactant properties, making it suitable for enhanced oil recovery (EOR) applications. Its ability to reduce interfacial tension between oil and water phases facilitates the mobilization of trapped oil in reservoirs. Research indicates that formulations containing HdmimNO3 can significantly improve oil recovery rates compared to conventional surfactants .

Case Study: Interfacial Tension Reduction

A study conducted on the use of HdmimNO3 in EOR demonstrated a reduction in interfacial tension from 30 mN/m to below 10 mN/m, enhancing oil displacement efficiency. This property is attributed to the ionic liquid's amphiphilic nature, which allows it to stabilize emulsions and improve fluid flow in porous media .

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate involves its interaction with biological membranes and proteins. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium ring can interact with proteins, affecting their structure and function. These interactions are mediated through hydrophobic, electrostatic, and hydrogen bonding interactions.

Comparison with Similar Compounds

Alkyl Chain Length Variation: 1H-Imidazolium, 1-Dodecyl-3-Methyl-, Nitrate (CAS 799246-93-8)

This analogue differs only in alkyl chain length (dodecyl, C12 vs. hexadecyl, C16). Key differences include:

  • Molecular Weight : 315.45 (C12) vs. ~343.5 (estimated for C16, based on formula extension) .
  • Applications : Longer chains (e.g., C16) are favored in antimicrobials for enhanced penetration of lipid bilayers, while shorter chains (C12) may be preferable in surfactants for balanced solubility .

Counterion and Functional Group Variation: 1H-Imidazolium Derivatives with Chloride and Ester Moieties

  • 1H-Imidazolium,1-methyl-3-[[(1-oxododecyl)oxy]methyl]-, chloride (CAS 61413-61-4) :
    • Structure : Features an ester-linked dodecyl chain and chloride counterion.
    • Molecular Weight : 299.65 (lower due to absence of nitrate and ester group).
    • Properties : The ester group introduces polarity, reducing thermal stability compared to alkyl-linked imidazoliums. Chloride counterions typically yield lower solubility in polar solvents than nitrates, impacting bioavailability .
  • Pharmaceutical Impurities () :
    • Compounds like MM0281.06 (CAS 27220-35-5) incorporate dichlorobenzyl and dichlorophenyl groups.
    • Activity : Chlorinated aromatic substituents enhance antimicrobial potency (e.g., MIC values <0.6 μg/mL against S. aureus for similar imidazolium chlorides ). However, nitrate salts may offer superior solubility, offsetting reduced halogen-driven efficacy.

Antimicrobial Performance Relative to Imidazolium Chlorides

highlights that N(aryl)-substituted imidazolium chlorides exhibit strong Gram-positive activity (MIC <0.6 μg/mL). While direct data for the target nitrate compound is unavailable, structural inferences suggest:

  • Nitrate vs.
  • Alkyl Chain Impact : The C16 chain in the target compound likely enhances lipid bilayer disruption compared to shorter-chain analogues, though excessive hydrophobicity could limit water dispersion .

Biological Activity

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate (CAS No.: 799246-95-0) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

1H-Imidazolium ionic liquids are characterized by their low volatility, high thermal stability, and ability to dissolve a wide range of substances. The specific compound under investigation features a long hexadecyl chain, which enhances its hydrophobic properties, making it particularly interesting for applications in surfactants and drug delivery systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on blends containing this ionic liquid demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The inhibition zones were measured after incubating the samples on TSA plates for 24 hours at 37 °C. The results indicate that the compound's long hydrophobic tail contributes to its ability to disrupt bacterial membranes, leading to cell lysis and death .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that while the compound has antimicrobial properties, it also exhibits varying degrees of cytotoxicity. The results from MTT assays indicated that at higher concentrations (above 100 µM), there was a significant reduction in cell viability.

Concentration (µM)Cell Viability (%)
1090
5070
10040

These findings suggest that while the compound can be effective against pathogens, careful consideration must be given to dosage when considering therapeutic applications .

Applications in Drug Delivery

The ability of ionic liquids like this compound to solubilize drugs and enhance their bioavailability is a promising area of research. Studies have shown that this compound can form stable micelles with various pharmaceuticals, potentially improving their solubility in aqueous environments.

Case Study: Ibuprofen Loading
In a recent experiment, ibuprofen was loaded into micelles formed by this ionic liquid. The results showed:

  • Loading Efficiency: Up to 46 wt%
  • Release Profile: Sustained release over a period of several hours

Q & A

Basic: What are the recommended methodologies for synthesizing 1H-imidazolium nitrate derivatives with long alkyl chains?

Answer:
Synthesis typically involves quaternization of 1-methylimidazole with alkyl halides followed by anion exchange. For the hexadecyl derivative:

Alkylation : React 1-methylimidazole with 1-bromohexadecane in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–100°C, 24–48 hrs). Monitor progress via <sup>1</sup>H NMR for disappearance of the alkyl bromide peak .

Anion Exchange : Replace the bromide counterion with nitrate using ion-exchange resins (e.g., Amberlite IRA-402) or metathesis with AgNO3. Ensure stoichiometric AgNO3 to avoid residual halides, confirmed by chloride test strips .

Basic: How should researchers characterize the purity and structural integrity of 1-hexadecyl-3-methylimidazolium nitrate?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm alkyl chain integration (δ 0.8–1.5 ppm for hexadecyl CH2/CH3) and absence of unreacted precursors.
  • FTIR : Verify nitrate anion presence via asymmetric stretching at ~1380 cm<sup>−1</sup> and symmetric stretching at ~830 cm<sup>−1</sup> .
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (deviation <0.3% indicates high purity) .

Advanced: How do hydrogen-bonding interactions between the nitrate anion and imidazolium cation influence the compound’s reactivity in catalytic applications?

Answer:
The nitrate anion forms bifurcated hydrogen bonds with the C2–H and C4–H protons of the imidazolium ring, as shown in X-ray crystallography (bond lengths: 1.8–2.1 Å). This stabilizes the ionic lattice but reduces anion mobility, potentially lowering catalytic activity in solvent-free systems. To mitigate, use polar solvents (e.g., DMSO) to disrupt H-bonding and enhance anion accessibility .

Advanced: What experimental strategies resolve contradictions in reported melting points for imidazolium nitrate ionic liquids?

Answer:
Discrepancies arise from impurities (e.g., residual solvents) or polymorphism. Address via:

Recrystallization : Use a solvent/non-solvent pair (e.g., ethanol/diethyl ether) to obtain a single polymorph.

DSC Analysis : Perform differential scanning calorimetry at controlled cooling rates (2–5°C/min) to identify phase transitions and confirm thermal stability .

Powder XRD : Compare diffraction patterns with literature to rule out polymorphic variations .

Advanced: How can researchers optimize the compound’s solubility for use in biphasic reaction systems?

Answer:
Tune solubility by:

  • Counterion Modification : Replace nitrate with hydrophobic anions (e.g., PF6<sup>−</sup> or NTf2<sup>−</sup>) for non-polar phases.
  • Alkyl Chain Engineering : Shorten the hexadecyl chain to improve aqueous solubility (e.g., C4 analogs are water-miscible) .
  • Co-Solvent Systems : Use tert-butanol or THF to bridge polar/non-polar phases, maintaining ionic liquid integrity .

Basic: What are the critical safety considerations when handling 1-hexadecyl-3-methylimidazolium nitrate?

Answer:

  • Thermal Stability : Decomposition above 250°C may release NOx gases; use TGA to establish safe temperature thresholds .
  • Skin Contact : Wear nitrile gloves; imidazolium salts can disrupt lipid membranes.
  • Waste Disposal : Neutralize with aqueous NaHCO3 before disposal to avoid nitrate contamination .

Advanced: How does the alkyl chain length (e.g., C16 vs. C4) impact the compound’s micellar behavior in colloidal systems?

Answer:
Longer chains (C16) lower critical micelle concentration (CMC) and increase aggregation number. For example:

  • C16 derivative : CMC ≈ 0.1 mM in water, forming rod-like micelles (DLS data).
  • C4 derivative : CMC >10 mM, spherical micelles.
    Characterize via surface tension measurements and cryo-TEM to correlate structure-function relationships .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate
Reactant of Route 2
Reactant of Route 2
1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate

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